molecular formula C20H15NO4 B5878871 3-[(4-phenoxybenzoyl)amino]benzoic acid

3-[(4-phenoxybenzoyl)amino]benzoic acid

Cat. No. B5878871
M. Wt: 333.3 g/mol
InChI Key: YJZKPXQCASVSAI-UHFFFAOYSA-N
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Description

3-[(4-phenoxybenzoyl)amino]benzoic acid, also known as PBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. PBA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In

Scientific Research Applications

3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been studied for its potential in treating diabetes, as it can increase insulin sensitivity and reduce blood glucose levels. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid has been studied for its potential in treating Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

The mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-[(4-phenoxybenzoyl)amino]benzoic acid can alter the expression of genes involved in various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-[(4-phenoxybenzoyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-[(4-phenoxybenzoyl)amino]benzoic acid can inhibit the activity of HDACs, leading to alterations in gene expression. 3-[(4-phenoxybenzoyl)amino]benzoic acid has also been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and increase insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-phenoxybenzoyl)amino]benzoic acid in laboratory experiments is its high purity, which ensures reproducibility of results. Additionally, 3-[(4-phenoxybenzoyl)amino]benzoic acid is soluble in organic solvents, making it easy to work with in laboratory settings. However, one limitation of using 3-[(4-phenoxybenzoyl)amino]benzoic acid is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-[(4-phenoxybenzoyl)amino]benzoic acid. One area of focus could be on its potential in cancer therapy, particularly in combination with other drugs. Another area of focus could be on its potential in treating Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, further research could be done to elucidate the mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid, which could lead to the development of more effective drugs.

Synthesis Methods

3-[(4-phenoxybenzoyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 4-phenoxybenzoic acid with thionyl chloride to form 4-phenoxybenzoyl chloride, followed by the reaction of 4-phenoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. This method yields 3-[(4-phenoxybenzoyl)amino]benzoic acid with a purity of over 98%.

properties

IUPAC Name

3-[(4-phenoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-19(21-16-6-4-5-15(13-16)20(23)24)14-9-11-18(12-10-14)25-17-7-2-1-3-8-17/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZKPXQCASVSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Phenoxybenzoyl)amino]benzoic acid

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